

# Independent Verification of Historical Vinbarbital Research: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vinbarbital**

Cat. No.: **B10784607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical barbiturate sedative-hypnotic, **Vinbarbital**, with other relevant alternatives. Due to the limited availability of specific historical research and clinical trial data for **Vinbarbital**, this comparison relies on its documented pharmacological similarity to pentobarbital and contrasts it with data available for other barbiturates of the same era, such as phenobarbital and secobarbital. The experimental protocols described reflect the methodologies common during the mid-20th century when these drugs were actively investigated.

## Pharmacological Overview

**Vinbarbital**, developed by Sharp and Dohme in 1939, is an intermediate-acting barbiturate derivative.<sup>[1]</sup> Like other barbiturates, it was used as a daytime sedative and a nighttime hypnotic.<sup>[2]</sup> Its therapeutic usefulness has been rated as relatively low, and it is no longer on the market.<sup>[2]</sup> The primary mechanism of action for barbiturates is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.<sup>[3][4]</sup> This action leads to central nervous system depression, producing effects ranging from mild sedation to coma.<sup>[4][5]</sup>

## Comparative Efficacy and Safety Data

Direct quantitative comparisons of **Vinbarbital** with other barbiturates are scarce in publicly available historical literature. The following tables summarize representative data for other

barbiturates to provide a comparative context for the anticipated performance of an intermediate-acting barbiturate like **Vinbarbital**.

Table 1: Comparative Hypnotic Efficacy of Selected Barbiturates

| Drug          | Dosage              | Key Efficacy Findings                                                                                                                                                                                                               | Source |
|---------------|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Pentobarbital | 60 mg and 180 mg    | Showed a positive dose-response relationship for hypnotic effect. 100 mg was significantly different from placebo.                                                                                                                  | [6]    |
| Phenobarbital | 80, 140, and 240 mg | Produced significant dose-related decreases in sleep latency and number of awakenings, along with increased total sleep time.                                                                                                       | [7]    |
| Secobarbital  | 100 mg              | Effective for short-term use (up to 3 nights), decreasing total wake time by 43%. Lost much of its effectiveness with intermediate-term use (2 weeks), with only a 14% decrease in total wake time (not statistically significant). | [8]    |

Table 2: Comparative Safety and Side Effect Profile of Barbiturates

| Adverse Effect         | Pentobarbital                 | Phenobarbital                                                                               | Secobarbital                                                                    | General Barbiturate Profile                                                                |
|------------------------|-------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Drowsiness/Sedation    | Reported. <a href="#">[6]</a> | Caused residual sedation the following morning. <a href="#">[7]</a>                         | Known to cause somnolence. <a href="#">[9]</a>                                  | A common side effect. <a href="#">[10]</a>                                                 |
| Respiratory Depression | A known risk of overdose.     | A known risk of overdose.                                                                   | A known risk of overdose.                                                       | A primary risk of overdose, can lead to death. <a href="#">[5]</a><br><a href="#">[11]</a> |
| Dependence Potential   | High.                         | High, with withdrawal risks. <a href="#">[12]</a>                                           | High, with psychological and physical dependence. <a href="#">[9]</a>           | High potential for dependence and abuse. <a href="#">[11]</a>                              |
| Cognitive Impairment   | Can impair judgment.          | Caused impairment of cognitive performance. <a href="#">[7]</a>                             | Can cause confusion and impaired motor functions. <a href="#">[9]</a>           | Impairment of memory and judgment are common. <a href="#">[5]</a>                          |
| REM Sleep Reduction    | Reduces time in REM sleep.    | Highly sensitive, with high doses significantly decreasing REM density. <a href="#">[7]</a> | Induced a slight decrease in REM sleep with short-term use. <a href="#">[8]</a> | A known effect of barbiturate-induced sleep. <a href="#">[13]</a>                          |

## Experimental Protocols of the Era

The evaluation of sedative-hypnotics during the mid-20th century typically involved a combination of preclinical animal studies and clinical trials in human subjects.

## Preclinical Evaluation

- Animal Models: Primarily rodents (mice and rats) were used.

- Sedative Activity Assessment:
  - Open Field Test: This test was used to assess general locomotor activity. A decrease in movement and exploratory behavior after drug administration was indicative of sedation. [\[14\]](#)[\[15\]](#)
  - Hole-Board Test: This test measured the exploratory behavior of rodents by counting the number of head-dips into holes in a board. A reduction in head-dips suggested a sedative or anxiolytic effect.[\[14\]](#)
- Hypnotic Activity Assessment:
  - Potentiation of Barbiturate-Induced Sleeping Time: A test substance was administered prior to a standard dose of a short-acting barbiturate like hexobarbital or thiopental. An increase in the duration of sleep (loss of righting reflex) compared to the barbiturate alone indicated hypnotic potentiation.[\[14\]](#)[\[16\]](#)
- Motor Coordination Assessment:
  - Rota-rod Test: Animals were placed on a rotating rod, and the time they could remain on the rod before falling was measured. A decrease in performance indicated impaired motor coordination, a common side effect of sedative-hypnotics.[\[16\]](#)

## Clinical Evaluation

- Subjective Measures: Patient-reported outcomes were crucial. This included questionnaires about the quality of sleep, time to fall asleep (sleep latency), number of awakenings, and feelings of drowsiness or "hangover" the next day.[\[6\]](#)
- Objective Measures:
  - Electroencephalography (EEG): Sleep laboratory studies involving EEG were used to objectively measure sleep stages, including the amount of time spent in REM and slow-wave sleep.[\[7\]](#)[\[8\]](#)
  - Observation: Trained observers would record the time to sleep onset and the number and duration of awakenings throughout the night.

# Visualizations

## Signaling Pathway

### Mechanism of Action of Barbiturates on the GABA-A Receptor



[Click to download full resolution via product page](#)

Caption: Barbiturates enhance GABAergic inhibition by binding to an allosteric site on the GABA-A receptor.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for evaluating sedative-hypnotics in the mid-20th century.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Vinbarbital - Wikipedia [en.wikipedia.org]
- 2. Vinbarbital - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. dea.gov [dea.gov]
- 6. Hypnotic efficacy of diphenhydramine, methapyrilene, and pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-related effects of phenobarbitone on human sleep-waking patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of intermediate-term use of secobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secobarbital - Wikipedia [en.wikipedia.org]
- 10. americanaddictioncenters.org [americanaddictioncenters.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Seconal Sodium (Secobarbital Sodium Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Historical Vinbarbital Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10784607#independent-verification-of-historical-vinbarbital-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)